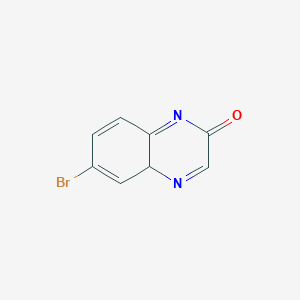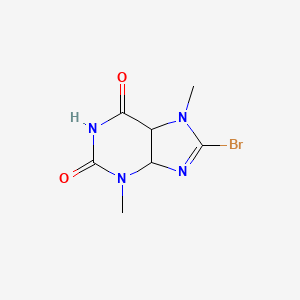
(5-Formylimino-1,3-dimethyl-2,6-dioxo-1,3-diazinan-4-ylidene)azanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Formylimino-1,3-dimethyl-2,6-dioxo-1,3-diazinan-4-ylidene)azanium is a complex organic compound with a unique structure that includes a diazinane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Formylimino-1,3-dimethyl-2,6-dioxo-1,3-diazinan-4-ylidene)azanium typically involves the reaction of N,N-dimethylurea with cyanoacetic acid in the presence of nitric acid under alkaline conditions. The intermediate formed undergoes reduction with formic acid and cyclization to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and intermediates involved.
化学反応の分析
Types of Reactions
(5-Formylimino-1,3-dimethyl-2,6-dioxo-1,3-diazinan-4-ylidene)azanium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction could produce various amines.
科学的研究の応用
(5-Formylimino-1,3-dimethyl-2,6-dioxo-1,3-diazinan-4-ylidene)azanium has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (5-Formylimino-1,3-dimethyl-2,6-dioxo-1,3-diazinan-4-ylidene)azanium involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, influencing their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used.
類似化合物との比較
Similar Compounds
- Sodium 5-formyl-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinolate
- 5-Diazo-2,2-dimethyl-4,6-dioxo-1,3-dioxane
- 5-[5-R-furfurylidene]-2,2-dimethyl-1,3-dioxane-4,6-diones
Uniqueness
What sets (5-Formylimino-1,3-dimethyl-2,6-dioxo-1,3-diazinan-4-ylidene)azanium apart from similar compounds is its specific diazinane ring structure and the presence of both formyl and imino groups
特性
分子式 |
C7H9N4O3+ |
|---|---|
分子量 |
197.17 g/mol |
IUPAC名 |
(5-formylimino-1,3-dimethyl-2,6-dioxo-1,3-diazinan-4-ylidene)azanium |
InChI |
InChI=1S/C7H8N4O3/c1-10-5(8)4(9-3-12)6(13)11(2)7(10)14/h3,8H,1-2H3/p+1 |
InChIキー |
DTMRNAZFVSNEJT-UHFFFAOYSA-O |
正規SMILES |
CN1C(=[NH2+])C(=NC=O)C(=O)N(C1=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Azaspiro[3.3]heptane-2,6-dicarboxylic acid, 2-(phenylmethyl) ester](/img/structure/B12360609.png)




![2-[3-[5-[(R)-(1,3-dimethylazetidin-3-yl)-hydroxy-(4-propan-2-ylphenyl)methyl]pyridin-3-yl]-1,2,4-oxadiazol-5-yl]propan-2-ol](/img/structure/B12360635.png)



![2-[2-ethoxy-5-(2,2,3,3-tetradeuterio-4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B12360651.png)




